molecular formula C11H14BrNO B14851010 2-Bromo-5-cyclopropoxy-N,N-dimethylaniline

2-Bromo-5-cyclopropoxy-N,N-dimethylaniline

Cat. No.: B14851010
M. Wt: 256.14 g/mol
InChI Key: XWXPPMWRZZRJSK-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C11H14BrNO and a molecular weight of 256.142 g/mol It is a derivative of aniline, featuring a bromine atom at the second position, a cyclopropoxy group at the fifth position, and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyclopropoxy-N,N-dimethylaniline typically involves the bromination of 5-cyclopropoxyaniline followed by N,N-dimethylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

The N,N-dimethylation step involves the reaction of the brominated intermediate with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted under reflux conditions to ensure complete methylation.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyclopropoxy-N,N-dimethylaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used. These reactions are usually conducted at room temperature or slightly elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or ether.

Major Products Formed

    Substitution Reactions: The major products are substituted aniline derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: The major products are N-oxides or other oxidized derivatives of the original compound.

    Reduction Reactions: The major products are aniline derivatives with the bromine atom reduced to a hydrogen atom.

Scientific Research Applications

2-Bromo-5-cyclopropoxy-N,N-dimethylaniline has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropoxy group play crucial roles in binding to these targets, while the N,N-dimethyl groups enhance the compound’s lipophilicity and membrane permeability. This allows the compound to effectively modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N,N-dimethylaniline: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less selective in its interactions.

    5-Cyclopropoxy-N,N-dimethylaniline: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    2-Bromo-5-methoxy-N,N-dimethylaniline: Contains a methoxy group instead of a cyclopropoxy group, which may alter its electronic properties and reactivity.

Uniqueness

2-Bromo-5-cyclopropoxy-N,N-dimethylaniline is unique due to the presence of both the bromine atom and the cyclopropoxy group, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

2-bromo-5-cyclopropyloxy-N,N-dimethylaniline

InChI

InChI=1S/C11H14BrNO/c1-13(2)11-7-9(5-6-10(11)12)14-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI Key

XWXPPMWRZZRJSK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)OC2CC2)Br

Origin of Product

United States

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